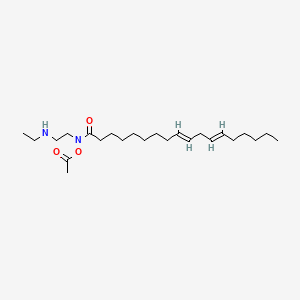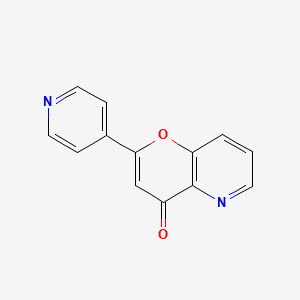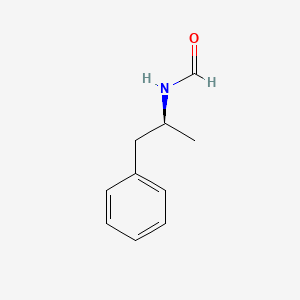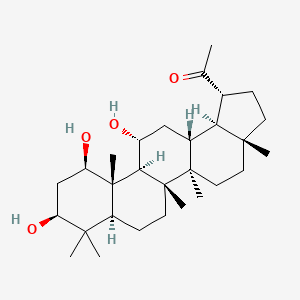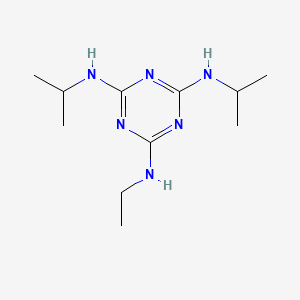
N-Ethyl-N',N''-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with ethylamine and isopropylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms by the amine groups. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is dissolved in an appropriate solvent, such as acetone or tetrahydrofuran (THF).
Step 2: Ethylamine is added to the solution, and the mixture is stirred at a low temperature (0-5°C) to facilitate the substitution of one chlorine atom.
Step 3: Isopropylamine is then added to the reaction mixture, and the temperature is gradually increased to room temperature to complete the substitution of the remaining chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the ethyl or isopropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazine compounds.
Aplicaciones Científicas De Investigación
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives, which can be utilized in various chemical reactions and processes.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine
- N-Ethyl-N’,N’'-bis(ethyl)-1,3,5-triazine-2,4,6-triamine
- N-Propyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine
Uniqueness
N-Ethyl-N’,N’'-bis(isopropyl)-1,3,5-triazine-2,4,6-triamine is unique due to the specific combination of ethyl and isopropyl groups attached to the triazine ring
Propiedades
Número CAS |
84946-01-0 |
|---|---|
Fórmula molecular |
C11H22N6 |
Peso molecular |
238.33 g/mol |
Nombre IUPAC |
6-N-ethyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6/c1-6-12-9-15-10(13-7(2)3)17-11(16-9)14-8(4)5/h7-8H,6H2,1-5H3,(H3,12,13,14,15,16,17) |
Clave InChI |
JXSQHULMJXTBLU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)NC(C)C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



